Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate is an organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a dioxane ring fused to a benzene ring, which is further substituted with an ethyl ester group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate typically involves the alkylation of phenolic hydroxyl groups, followed by esterification and cyclization reactions. One common method involves the use of 2,3-dihydroxybenzoic acid as the starting material. The phenolic hydroxyl groups are alkylated using 1,2-dibromoethane in the presence of potassium carbonate in 2-butanone. The reaction mixture is heated to reflux for several hours, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzodioxane ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-5-ol: A related compound with similar structural features but different functional groups.
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: Another benzodioxane derivative with an ethyl ester group at a different position.
Uniqueness
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate is unique due to its specific substitution pattern and the presence of both an ethyl ester and a ketone group.
Properties
Molecular Formula |
C13H14O5 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H14O5/c1-2-16-12(15)8-10(14)9-4-3-5-11-13(9)18-7-6-17-11/h3-5H,2,6-8H2,1H3 |
InChI Key |
JVFGSKZMRNJSHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C2C(=CC=C1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.